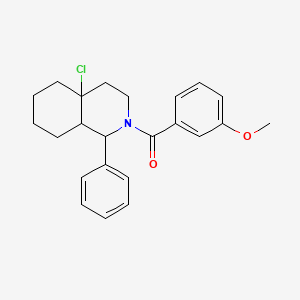
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone, also known as CMI-977, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. It belongs to the family of isoquinolines, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Novel Compound Synthesis and Chemical Analysis
Research has identified new compounds with structural similarities, demonstrating the ongoing exploration of benzylisoquinoline alkaloids and their derivatives. For instance, Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid in "Beilschmiedia brevipes," highlighting the significance of natural sources in identifying novel compounds for potential therapeutic applications (Pudjiastuti et al., 2010).
Clathrate Formation and Molecular Interactions
Eto et al. (2011) investigated the "edge-to-face interaction" between aromatic rings in clathrate formation, using derivatives with functional similarities to the target compound. This study sheds light on the molecular interactions and structural arrangements that could influence the formation of inclusion complexes, which has implications for pharmaceutical design and material science (Eto et al., 2011).
Radiotracer Synthesis for Imaging Applications
Wang et al. (2017) synthesized "[11C]HG-10-102-01," a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, demonstrating the process of creating radiolabeled compounds for biomedical imaging. The methodology and applications in this study are relevant to the development of diagnostic tools and the study of disease mechanisms at the molecular level (Wang et al., 2017).
Antimicrobial Activity of Novel Compounds
Shastri (2013) synthesized novel 2-(2-chloroquinolin-3-yl)-3-(1-phenylamine)-1,3-thiazolidin-4-ones and screened them for antibacterial and antifungal activities. This research indicates the potential pharmaceutical applications of chemically synthesized compounds in addressing microbial resistance (Shastri, 2013).
Fluorescent Labeling and Biomedical Analysis
Hirano et al. (2004) explored the characteristics of 6-methoxy-4-quinolone, a fluorophore with strong fluorescence across a wide pH range, demonstrating its application in biomedical analysis. Such studies are crucial for developing new tools for research and diagnostics, underscoring the importance of synthetic chemistry in biomedical sciences (Hirano et al., 2004).
Propriétés
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO2/c1-27-19-11-7-10-18(16-19)22(26)25-15-14-23(24)13-6-5-12-20(23)21(25)17-8-3-2-4-9-17/h2-4,7-11,16,20-21H,5-6,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJRCUJCCIBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
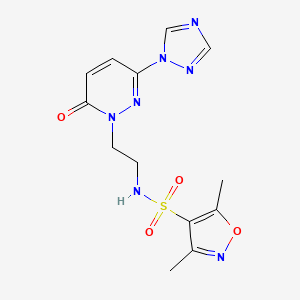
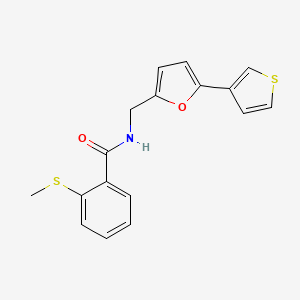
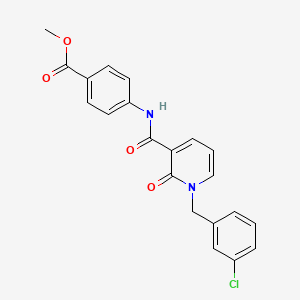
![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)
![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
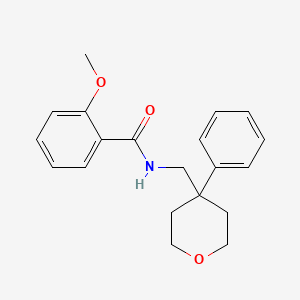

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)